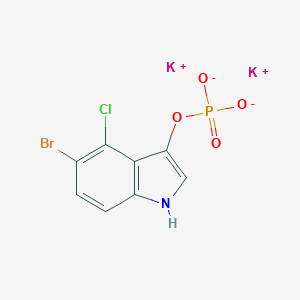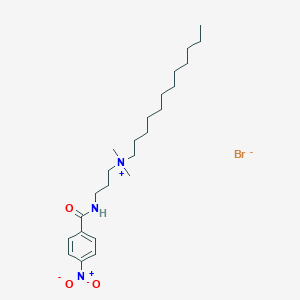
(3S)-3-Ethyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Ethyltetrahydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that includes a tetrahydropyran ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its chiral nature makes it valuable for enantioselective synthesis, where the specific orientation of atoms is crucial for the desired biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyltetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-hydroxyhexanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the tetrahydropyran ring.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Ethyltetrahydro-2H-pyran-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (S)-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Ethyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, leading to enantioselective effects. The exact molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
®-3-Ethyltetrahydro-2H-pyran-2-one: The enantiomer of the compound, which may have different biological activities.
Tetrahydro-2H-pyran-2-one: A non-chiral analog that lacks the ethyl group.
3-Methyltetrahydro-2H-pyran-2-one: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: (S)-3-Ethyltetrahydro-2H-pyran-2-one is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high enantioselectivity.
Eigenschaften
CAS-Nummer |
103957-83-1 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
MNMHTBMXCUARLR-LURJTMIESA-N |
SMILES |
CCC1CCCOC1=O |
Isomerische SMILES |
CC[C@H]1CCCOC1=O |
Kanonische SMILES |
CCC1CCCOC1=O |
Synonyme |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)


![(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one](/img/structure/B12873.png)

![10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide](/img/structure/B12876.png)








